Dimethoxy Dienogest

Description

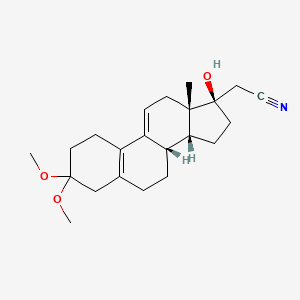

Structure

3D Structure

Properties

IUPAC Name |

2-[(8S,13S,14R,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-20-9-6-17-16-7-11-22(25-2,26-3)14-15(16)4-5-18(17)19(20)8-10-21(20,24)12-13-23/h6,18-19,24H,4-5,7-12,14H2,1-3H3/t18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRQICJYXLKNOT-MXEMCNAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(C4)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(C4)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dimethoxy Dienogest: An In-depth Technical Guide on a Key Intermediate in Dienogest Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxy dienogest, scientifically known as [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile, is a crucial intermediate and a known impurity in the synthetic pathway of dienogest, a fourth-generation progestin widely used in the treatment of endometriosis and as an oral contraceptive. This technical guide provides a comprehensive overview of the chemical structure, properties, and the synthetic context of this compound. Due to its transient nature as a synthetic intermediate, dedicated studies on its biological activity and signaling pathways are not publicly available. Therefore, this guide also provides a detailed account of the biological properties and mechanism of action of the parent compound, dienogest, to offer a relevant pharmacological context for researchers encountering this molecule.

Chemical Structure and Properties of this compound

This compound is a steroid derivative characterized by a 3,3-dimethoxy ketal protecting group on the A-ring of the steroid nucleus. This feature distinguishes it from the final active pharmaceutical ingredient, dienogest, which possesses a 3-keto group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-[(8S,13S,14S,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | [1] |

| Synonyms | Dienogest Impurity E, (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile | [1][2] |

| CAS Number | 102193-41-9 | [1] |

| Molecular Formula | C₂₂H₃₁NO₃ | [1] |

| Molecular Weight | 357.49 g/mol | [1] |

| Appearance | Off-White to Pale Yellow Solid | [1] |

| Melting Point | 79-83°C | [1] |

| Boiling Point | 524.6 ± 50.0 °C (Predicted) | [1] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Pyridine (Slightly) | [1] |

Synthesis of Dienogest and the Role of this compound

This compound is a key intermediate in several patented synthetic routes to dienogest. Its formation typically follows the introduction of the cyanomethyl group at the C17 position and precedes the deprotection of the 3-keto group.

General Synthetic Pathway

The synthesis of dienogest often commences from estra-5(10),9(11)-diene-3,17-dione. The 3-keto group is protected as a ketal, commonly a dimethoxy ketal, to prevent its reaction in subsequent steps. The protected compound, 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one, then undergoes a reaction with a cyanomethylating agent to introduce the characteristic cyanomethyl group at the C17 position, yielding this compound. The final step involves the acidic hydrolysis of the dimethoxy ketal to regenerate the 3-keto group, affording dienogest.

Experimental Protocol: Synthesis of Dienogest via this compound

The following is a generalized experimental protocol based on descriptions in the patent literature. Specific conditions and reagents may vary.

Step 1: Ketalization of Estra-5(10),9(11)-diene-3,17-dione

-

Reactants: Estra-5(10),9(11)-diene-3,17-dione, methanol, and an acid catalyst (e.g., p-toluenesulfonic acid).

-

Procedure: The starting material is dissolved in methanol, and the acid catalyst is added. The mixture is stirred, often with heating, until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC). The product, 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one, is then isolated and purified.

Step 2: Cyanomethylation to form this compound

-

Reactants: 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one and a cyanomethylating agent (e.g., cyanomethyl lithium, prepared in situ from acetonitrile and n-butyllithium).

-

Procedure: The cyanomethylating agent is prepared at low temperature (e.g., -78°C) in an inert solvent like THF. A solution of 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one in the same solvent is then added slowly. The reaction is quenched after completion, and the product, this compound, is worked up and purified.

Step 3: Acid Hydrolysis to Dienogest

-

Reactants: this compound and an aqueous acid (e.g., hydrochloric acid or sulfuric acid).

-

Procedure: this compound is dissolved in a suitable solvent (e.g., acetone or methanol), and the aqueous acid is added. The reaction mixture is stirred until the deprotection is complete. The product, dienogest, is then isolated by precipitation or extraction and purified by recrystallization.[3]

Biological Activity and Mechanism of Action of Dienogest

As there is no available data on the specific biological activity of this compound, this section details the well-characterized pharmacology of its parent compound, dienogest. This information is provided for context, as any residual this compound in a dienogest formulation would be an impurity.

Dienogest is a potent progestin with antiandrogenic properties.[4] Its primary mechanism of action involves the modulation of progesterone receptors, leading to a range of effects on the female reproductive system.

Progestogenic and Antiovulatory Effects

Dienogest exerts a strong progestogenic effect on the endometrium, leading to decidualization and subsequent atrophy of endometrial tissue.[4] This is a key mechanism in its efficacy for treating endometriosis. It also inhibits ovulation by suppressing gonadotropin secretion from the pituitary gland.

Antiandrogenic Activity

Dienogest possesses antiandrogenic properties, which contribute to its use in treating androgen-dependent conditions like acne.[4]

Signaling Pathway of Dienogest

The biological effects of dienogest are primarily mediated through its interaction with the progesterone receptor (PR). Upon binding to dienogest, the PR undergoes a conformational change, translocates to the nucleus, and binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription. This leads to the downstream effects on cell proliferation, differentiation, and inflammation.

Analytical Methods for this compound

The detection and quantification of this compound as an impurity in dienogest active pharmaceutical ingredient (API) and finished products are crucial for quality control. High-performance liquid chromatography (HPLC) is the most common analytical technique employed for this purpose.[5][6] A validated stability-indicating HPLC method can effectively separate dienogest from its impurities, including this compound, allowing for their accurate quantitation.

Conclusion

This compound is a pivotal, yet transient, molecule in the synthesis of the widely used progestin, dienogest. While it lacks dedicated pharmacological studies, its chemical properties and synthetic role are well-documented in the scientific and patent literature. Understanding the structure, properties, and synthetic context of this compound is essential for pharmaceutical scientists and researchers involved in the development, manufacturing, and quality control of dienogest-containing products. The provided overview of dienogest's biological activity offers a valuable pharmacological framework for appreciating the significance of controlling impurities like this compound in the final drug substance.

References

- 1. This compound | 102193-41-9 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. PROCESS FOR THE PREPARATION OF DIENOGEST SUBSTANTIALLY FREE OF IMPURITIES - Patent 2560984 [data.epo.org]

- 4. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. impactfactor.org [impactfactor.org]

Synthesis of Dienogest from Steroidal Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Dienogest, a fourth-generation progestin, from common steroidal precursors. The synthesis of its key intermediate, Dimethoxy Dienogest, is also detailed. This document outlines the primary synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in research, development, and manufacturing.

Introduction

Dienogest, chemically known as (17α)-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile, is a synthetic progestogen with antiandrogenic properties. It is widely used in oral contraceptives and for the treatment of endometriosis. The synthesis of Dienogest typically originates from two main steroidal precursors: estrone-3-methyl ether (EME) or estra-4,9-diene-3,17-dione. This guide will explore the synthetic routes from both starting materials, highlighting the formation of the crucial intermediate, this compound.

Synthesis of Dienogest from Estrone-3-Methyl Ether (EME)

One of the common starting materials for Dienogest synthesis is estrone-3-methyl ether (EME). This route involves a series of reactions including reduction, ketal protection, cyanomethylation, and deprotection.

Overall Synthetic Workflow

The synthesis from EME can be visualized as a multi-step process, with the formation of this compound as a key intermediate before the final deprotection step.

In Vitro Activity of Dimethoxy Dienogest: A Review of Available Data

This technical guide aims to address the user's request for an in-depth analysis of Dimethoxy Dienogest's in vitro profile. However, due to the current scarcity of specific research on this particular derivative, this document will instead provide a detailed overview of the well-documented in vitro activities of the closely related and extensively studied progestin, Dienogest. The methodologies and signaling pathways described for Dienogest are likely to be highly relevant for any future investigation into the in vitro effects of this compound.

In Vitro Activity of Dienogest: A Proxy for Understanding this compound

Dienogest is a synthetic progestin known for its potent progestogenic and anti-androgenic activities.[1][2] Its effects are primarily mediated through its interaction with the progesterone receptor (PR). The following sections detail the known in vitro activities of Dienogest, which can serve as a foundational framework for hypothesizing and testing the potential activities of this compound.

Progesterone Receptor Binding and Activation

Dienogest is a specific agonist for the progesterone receptor.[3] In vitro studies have demonstrated its ability to bind to and activate the PR, leading to downstream transcriptional regulation of target genes. This activation is crucial for its therapeutic effects, such as the inhibition of endometrial cell proliferation.

One key aspect of Dienogest's in vitro profile is its ability to induce decidualization of endometrial stromal cells, a process characterized by morphological changes and the production of specific markers like prolactin.[4] Studies have shown that treatment of human endometrial stromal cells (ESC) with Dienogest in the presence of estradiol leads to a dose-dependent increase in prolactin mRNA levels and protein production.[2][4] This effect is mediated through the progesterone receptor, as it can be inhibited by the PR antagonist RU-486.[4]

Effects on Cell Proliferation and Gene Expression

Dienogest has been shown to directly inhibit the proliferation of various cell types in vitro, particularly endometrial cells. In immortalized human endometrial epithelial cells, Dienogest and progesterone inhibited 5-Bromo-2'-deoxyuridine (BrdU) incorporation in a dose-dependent manner at concentrations of 10⁻⁸ mol/l or higher.[3] This anti-proliferative effect is associated with the suppression of cyclin D1 gene expression, a key regulator of the cell cycle.[3]

Furthermore, in cultured endometriotic stromal cells, Dienogest significantly inhibits BrdU incorporation and induces cell cycle arrest in the G0/G1 phase.[2]

Quantitative Data on Dienogest In Vitro Activity

While specific data for this compound is unavailable, the following table summarizes key quantitative data for Dienogest from in vitro studies. This information provides a benchmark for the potency and efficacy of progestins at the cellular level.

| Parameter | Cell Line/System | Value | Reference |

| Progesterone Receptor EC50 | - | 3.4 or 10.5 nM | [2] |

| Androgen Receptor Antagonistic EC50 | - | 420.6 or 775.0 nM | [2] |

| Inhibition of Endometrial Stromal Cell Proliferation (IC50) | Human Endometrial Stromal Cells | >10⁻⁷ mol/l | [4] |

| Inhibition of Endometrial Epithelial Cell Proliferation (Effective Conc.) | Immortalized Human Endometrial Epithelial Cells | ≥10⁻⁸ mol/l | [3] |

Experimental Protocols for In Vitro Assessment of Progestins

The following are detailed methodologies for key experiments typically used to characterize the in vitro activity of progestins like Dienogest and would be applicable for studying this compound.

Progesterone Receptor Binding Assay

This assay quantifies the affinity of a compound for the progesterone receptor. A common method is a competitive binding assay using a radiolabeled progestin (e.g., ³H-progesterone) and a source of progesterone receptors, such as cell lysates from PR-expressing cells (e.g., T47D breast cancer cells).

-

Preparation of Receptor Source: T47D cells are cultured and harvested. The cells are then lysed to release the intracellular proteins, including the progesterone receptor.

-

Competitive Binding: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound (e.g., this compound).

-

Separation and Detection: After incubation, the bound and free radioligand are separated (e.g., by filtration). The amount of bound radioactivity is then measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) can be determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Culture: Endometrial cells (primary cultures or cell lines) are seeded in microplates and allowed to attach.

-

Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-48 hours).

-

BrdU Labeling: BrdU, a synthetic analog of thymidine, is added to the culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.

-

Detection: After incubation with BrdU, the cells are fixed, and the incorporated BrdU is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase). A colorimetric substrate is then added, and the absorbance is measured, which is proportional to the amount of BrdU incorporation and thus cell proliferation.

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure changes in the expression of specific genes in response to treatment with the test compound.

-

Cell Treatment and RNA Extraction: Cells are treated with the test compound, and total RNA is extracted using a suitable method (e.g., Trizol reagent).

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The cDNA is then used as a template for qPCR with gene-specific primers (e.g., for cyclin D1 or prolactin). The amplification of the target gene is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target gene is calculated by normalizing it to a housekeeping gene (e.g., GAPDH) using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures for a compound like this compound, the following diagrams are provided based on the known pathways of Dienogest.

Caption: Hypothesized signaling pathway of this compound.

Caption: A typical experimental workflow for assessing in vitro activity.

Conclusion and Future Directions

While a direct and detailed in vitro profile of this compound is not currently available in the public domain, the extensive research on its parent compound, Dienogest, provides a strong foundation for understanding its potential biological activities. It is highly probable that this compound also acts as a progesterone receptor agonist, influencing cell proliferation and gene expression in a manner similar to Dienogest.

To definitively characterize the in vitro activity of this compound, further research is required. The experimental protocols and assays outlined in this guide provide a clear roadmap for such investigations. Future studies should focus on determining its binding affinity for the progesterone receptor and other steroid receptors, quantifying its effects on endometrial cell proliferation and decidualization, and elucidating its impact on the expression of key regulatory genes. This will be crucial for understanding its potential therapeutic applications and for the development of novel progestin-based therapies.

References

- 1. Dienogestrel synthesis - chemicalbook [chemicalbook.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Dienogest, a synthetic progestin, inhibits the proliferation of immortalized human endometrial epithelial cells with suppression of cyclin D1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inhibitory effect of dienogest, a synthetic steroid, on the growth of human endometrial stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethoxy Dienogest: A Key Intermediate in the Synthesis of Dienogest

An In-depth Technical Guide for Researchers and Drug Development Professionals

Dimethoxy Dienogest, systematically known as 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one, is a crucial synthetic intermediate in the manufacturing of Dienogest, a fourth-generation progestin widely used in oral contraceptives and for the treatment of endometriosis. This guide provides a comprehensive overview of its chemical properties, its role in the synthesis of Dienogest, and detailed experimental protocols for its conversion.

Chemical Properties and Structure

This compound serves as a protected form of the keto-steroid precursor to Dienogest. The dimethoxy group at the C3 position acts as a protecting group, preventing unwanted reactions at this site during subsequent chemical transformations at the C17 position.

| Property | Value |

| CAS Number | 102193-41-9[1][2][3][4] |

| Molecular Formula | C₂₂H₃₁NO₃[2][4][5] |

| Molecular Weight | 357.49 g/mol [2][4][5] |

| Appearance | White to Off-White Solid[5] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO[5] |

Role in Dienogest Synthesis

The primary role of this compound is to facilitate the selective introduction of the cyanomethyl group at the C17 position of the steroid nucleus. The synthetic strategy involves protecting the C3 ketone as a ketal (in this case, a dimethoxy ketal), followed by the addition of a cyanomethyl group to the C17 ketone, and finally, deprotection of the C3 ketal to yield Dienogest. This pathway is a common strategy in steroid synthesis to achieve high selectivity and yield.

Synthetic Pathway and Experimental Workflow

The conversion of this compound to Dienogest typically involves a two-step process: cyanomethylation followed by acidic hydrolysis (deprotection).

References

An In-Depth Technical Guide to the Biological Activity of Dienogest and Its Synthesis Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dienogest, a fourth-generation synthetic progestin, is a cornerstone in the management of endometriosis and is a component of oral contraceptives. Its therapeutic efficacy is attributed to a unique pharmacological profile, characterized by potent progestogenic and notable anti-androgenic activities. This technical guide provides a comprehensive overview of the biological activity of Dienogest and its synthesis intermediates. It delves into the molecular mechanisms of action, signaling pathways, and presents detailed experimental protocols for the in vitro evaluation of these compounds. While extensive data exists for Dienogest, this guide also addresses the known synthesis pathways and the biological relevance of its precursors, highlighting areas for future research.

Introduction

Dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one) is a 19-nortestosterone derivative that exhibits a hybrid pharmacological profile, combining the potent progestogenic effects of 19-nortestosterone derivatives with the anti-androgenic properties of progesterone derivatives.[1][2] This unique combination contributes to its clinical efficacy and favorable side-effect profile.[3][4] Understanding the biological activity of not only the final active pharmaceutical ingredient but also its synthetic intermediates is crucial for drug development, impurity profiling, and identifying potential new therapeutic applications.

Synthesis of Dienogest and Key Intermediates

Several synthetic routes for Dienogest have been reported, primarily starting from estrone derivatives. A common pathway involves the key intermediate estra-4,9-diene-3,17-dione .[5][6][7] The synthesis generally proceeds through the following key stages:

-

Formation of the Dienone System: Creation of the characteristic Δ4,9 diene structure in the steroid A and B rings.

-

Introduction of the 17α-cyanomethyl Group: This is a critical step that imparts the unique properties of Dienogest.

-

Modification of the 17-position: Conversion of the 17-keto group to a 17β-hydroxyl group.

A simplified representation of a common synthetic pathway is illustrated below:

Biological Activity of Dienogest

Dienogest exerts its primary effects through interaction with nuclear hormone receptors, leading to the modulation of gene expression.

Progestogenic Activity

Dienogest is a potent agonist of the progesterone receptor (PR), with a high binding affinity.[8][9] This interaction leads to the decidualization of endometrial tissue, inhibition of ovulation, and antiproliferative effects on endometrial cells, which are central to its efficacy in treating endometriosis.[4][10]

Anti-androgenic Activity

Unlike many other 19-nortestosterone derivatives, Dienogest possesses significant anti-androgenic activity.[2][11] It acts as a competitive antagonist at the androgen receptor (AR), thereby inhibiting the effects of androgens like testosterone. This property contributes to its use in treating androgen-dependent conditions such as acne.

Other Endocrine Activities

Dienogest has negligible affinity for glucocorticoid, mineralocorticoid, and estrogen receptors, contributing to its favorable safety profile.[2][8]

Signaling Pathways

The biological effects of Dienogest are mediated through the classical nuclear receptor signaling pathway.

Biological Activity of Synthesis Intermediates

-

Estra-4,9-diene-3,17-dione: This key intermediate possesses the core dienone structure. It is known to be an anabolic-androgenic steroid and is considered a prohormone of dienolone.[12][13] Its activity at the progesterone and androgen receptors is an area for further investigation.

It is anticipated that the progestogenic and anti-androgenic activities would evolve throughout the synthesis as the functional groups are modified to arrive at the final structure of Dienogest.

Quantitative Data

The following table summarizes the available quantitative data for Dienogest's biological activity.

| Compound | Target Receptor | Assay Type | Value | Reference |

| Dienogest | Progesterone Receptor (PR) | Transactivation (EC50) | 3.4 - 10.5 nM | [8][14] |

| Androgen Receptor (AR) | Transactivation (IC50) | 420.6 - 775.0 nM | [8][14] |

No quantitative biological activity data for the synthesis intermediates of Dienogest is currently available in the peer-reviewed literature.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the progestogenic and anti-androgenic activity of compounds like Dienogest and its intermediates.

Progesterone Receptor Competitive Binding Assay (Radioligand)

This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.

References

- 1. ClinPGx [clinpgx.org]

- 2. The pharmacology of dienogest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of dienogest | Semantic Scholar [semanticscholar.org]

- 6. CN101993468A - Synthesis method for improving dienogest - Google Patents [patents.google.com]

- 7. CN101863947A - A kind of synthetic method of dienogest - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Animal studies on the endocrinological profile of dienogest, a novel synthetic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Estra-4,9-diene-3,17-dione | 5173-46-6 | Benchchem [benchchem.com]

- 13. Dienedione - Wikipedia [en.wikipedia.org]

- 14. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Pharmacokinetics of Dienogest

A Note on Terminology: The request specified "Dimethoxy Dienogest." Our comprehensive search of scientific literature and chemical databases indicates that this compound is recognized as an impurity of the active pharmaceutical ingredient Dienogest . The pharmacokinetic and pharmacodynamic data available pertains to Dienogest, a widely studied synthetic progestogen. This guide will, therefore, focus on the pharmacokinetics of Dienogest, assuming this to be the intended subject of the query.

This technical guide provides a detailed overview of the pharmacokinetics of Dienogest, tailored for researchers, scientists, and drug development professionals. The information is presented through structured data tables, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Dienogest has been well-characterized in numerous studies. The following tables summarize the key quantitative parameters.

Table 1: Single-Dose Pharmacokinetic Parameters of Dienogest (2 mg oral administration)

| Parameter | Value | Reference |

| Bioavailability | ~91% | [1] |

| Cmax (Maximum Concentration) | 47 ng/mL | [1] |

| Tmax (Time to Cmax) | ~1.5 hours | [1] |

| Half-life (t1/2) | 9-10 hours | [1] |

| Apparent Volume of Distribution (Vd/F) | 40 L | [1] |

| Metabolic Clearance Rate (Cl/F) | 64 mL/min | [1] |

Table 2: Multiple-Dose Pharmacokinetic Parameters of Dienogest (2 mg oral administration, steady state)

| Parameter | Value (Korean Women) | Reference |

| Cmax (Maximum Concentration) | 56.6 ± 11.9 ng/mL | [2] |

| AUC0-24h (Area Under the Curve) | 613 ± 90.7 ng·h/mL | [2] |

| Accumulation Ratio (based on AUC) | 1.22 | [2] |

Table 3: Distribution and Elimination Characteristics of Dienogest

| Parameter | Value | Reference |

| Protein Binding | 90% (non-specifically to albumin) | [1] |

| Binding to SHBG or CBG | None | [1] |

| Excretion Route | Primarily as metabolites | [1] |

| Urine to Fecal Excretion Ratio | ~3:1 | [1] |

| Elimination within 6 days | ~86% | [1] |

Experimental Protocols

This section outlines the methodologies for key experiments in determining the pharmacokinetic profile of Dienogest.

2.1. In-Vivo Pharmacokinetic Study in Humans

-

Objective: To determine the pharmacokinetic profile of Dienogest after single and multiple oral doses.

-

Methodology:

-

Study Design: An open-label, single-center, one-sequence, two-period study is conducted in healthy female volunteers.[2]

-

Dosing: Subjects receive a single oral dose of 2 mg Dienogest, followed by a washout period, and then multiple once-daily oral doses of 2 mg Dienogest for a specified duration (e.g., 14 days).[2]

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 60 hours) after the single dose and the final dose of the multiple-dosing regimen.[2]

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -70°C until analysis.

-

Bioanalysis: Plasma concentrations of Dienogest are determined using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Radioimmunoassay (RIA).

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, Vd/F, and Cl/F.

-

2.2. Quantification of Dienogest in Plasma using HPLC-MS/MS

-

Objective: To accurately measure the concentration of Dienogest in plasma samples.

-

Methodology:

-

Sample Preparation: A liquid-liquid extraction is performed on the plasma samples. An internal standard (e.g., a deuterated analog of Dienogest) is added to the plasma, followed by an extraction solvent (e.g., ethyl acetate). The mixture is vortexed and centrifuged, and the organic layer is separated and evaporated to dryness. The residue is reconstituted in the mobile phase.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column). A mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is used to separate Dienogest from other plasma components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for Dienogest and the internal standard, ensuring high selectivity and sensitivity.

-

Quantification: A calibration curve is generated using standards of known Dienogest concentrations, and the concentration in the plasma samples is determined by comparing the peak area ratio of Dienogest to the internal standard against the calibration curve.

-

2.3. In-Vitro Metabolism Study using Human Liver Microsomes

-

Objective: To investigate the metabolic pathways of Dienogest and identify the cytochrome P450 (CYP) enzymes involved.

-

Methodology:

-

Incubation: Dienogest is incubated with human liver microsomes in the presence of a NADPH-regenerating system (to support CYP enzyme activity) in a phosphate buffer at 37°C.

-

Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

Metabolite Identification: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by HPLC-MS/MS to identify and quantify the disappearance of the parent drug (Dienogest) and the formation of metabolites.

-

Reaction Phenotyping: To identify the specific CYP enzymes responsible for metabolism, Dienogest is incubated with a panel of recombinant human CYP enzymes or with human liver microsomes in the presence of selective CYP inhibitors. The reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.

-

Signaling Pathways and Experimental Workflows

3.1. Dienogest Signaling Pathway

Dienogest primarily exerts its effects through its interaction with the progesterone receptor (PR). As a selective progestin, it mimics the action of progesterone, leading to a cascade of downstream signaling events. Recent studies have also indicated that Dienogest can modulate other signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.[3]

Caption: Dienogest signaling pathway.

3.2. Experimental Workflow for a Preclinical Oral Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of an orally administered compound like Dienogest in a rodent model.

Caption: Preclinical oral pharmacokinetic study workflow.

References

- 1. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dienogest enhances autophagy induction in endometriotic cells by impairing activation of AKT, ERK1/2, and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Dienogest Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of Dienogest, a synthetic progestin widely used in gynecology. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and drug development efforts.

Introduction

Dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one) is a fourth-generation progestin that combines the properties of 19-nortestosterone derivatives and progesterone derivatives. Its unique pharmacological profile is characterized by high selectivity for the progesterone receptor (PR), where it acts as a potent agonist, and notable antiandrogenic activity. This selectivity profile contributes to its clinical efficacy in treating endometriosis and its use in oral contraceptives, with a favorable side-effect profile compared to less selective progestins. Understanding its binding affinity across a range of steroid hormone receptors is crucial for elucidating its mechanism of action and predicting its physiological effects.

It is important to note that "Dimethoxy Dienogest" is a precursor or impurity in the synthesis of Dienogest and is not the pharmacologically active compound of interest for receptor binding studies. Therefore, this guide focuses exclusively on Dienogest.

Receptor Binding Affinity Profile of Dienogest

Dienogest exhibits a highly selective binding profile, with a strong affinity for the progesterone receptor and a moderate affinity for the androgen receptor, where it acts as an antagonist. Its affinity for glucocorticoid, mineralocorticoid, and estrogen receptors is negligible.

Data Presentation

The following tables summarize the quantitative data on the receptor binding and functional activity of Dienogest.

Table 1: Dienogest Progesterone Receptor (PR) and Androgen Receptor (AR) Activity

| Receptor | Activity Type | Parameter | Value (nmol/L) | Reference |

| Progesterone Receptor (PR) | Agonist | EC₅₀ | 3.4 or 10.5 | [1][2] |

| Androgen Receptor (AR) | Antagonist | EC₅₀ | 420.6 or 775.0 | [1][2] |

EC₅₀ (Half-maximal effective concentration) values are from transactivation assays and indicate the concentration of Dienogest required to elicit a half-maximal response.

Table 2: Dienogest Binding Affinity for Other Steroid Receptors

| Receptor | Binding/Activity Noted | Reference(s) |

| Glucocorticoid Receptor (GR) | No significant agonistic or antagonistic action up to 3000 nmol/L. | [1][2][3] |

| Mineralocorticoid Receptor (MR) | No significant agonistic or antagonistic action up to 3000 nmol/L. | [1][2][3] |

| Estrogen Receptor α (ERα) | No activation observed up to 3000 nmol/L. | [1][2][4] |

| Estrogen Receptor β (ERβ) | No activation observed up to 3000 nmol/L. | [1][2][4] |

Experimental Protocols

This section details the methodologies for key experiments used to determine the receptor binding affinity and functional activity of Dienogest, based on established protocols.

Steroid Receptor Transactivation Assay

This assay measures the ability of a compound to activate or inhibit a steroid hormone receptor, leading to the transcription of a reporter gene. The study by Sasagawa et al. (2008) utilized such an assay to determine the EC₅₀ values for Dienogest.

Objective: To quantify the agonistic or antagonistic activity of Dienogest on human PR, AR, GR, MR, ERα, and ERβ.

Materials:

-

Cell Lines: Mammalian cells (e.g., HeLa or CHO-K1) stably co-transfected with:

-

An expression vector for the full-length human steroid receptor of interest (PR, AR, GR, MR, ERα, or ERβ).

-

A reporter plasmid containing a hormone-responsive element (HRE) linked to a reporter gene (e.g., luciferase).

-

-

Test Compound: Dienogest, dissolved in a suitable solvent (e.g., DMSO).

-

Reference Agonists: Progesterone (for PR), Dihydrotestosterone (DHT) (for AR), Dexamethasone (for GR), Aldosterone (for MR), 17β-Estradiol (for ERα and ERβ).

-

Reference Antagonist: Mifepristone (RU486) for PR and AR.

-

Cell Culture Medium and Reagents.

-

Luciferase Assay System.

Protocol:

-

Cell Plating: Seed the stably transfected cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment:

-

Agonist Mode: Treat the cells with increasing concentrations of Dienogest. Include a vehicle control and a reference agonist control.

-

Antagonist Mode: Treat the cells with a fixed concentration of the respective reference agonist in the presence of increasing concentrations of Dienogest. Include a vehicle control, a reference agonist-only control, and a reference antagonist control.

-

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) if necessary.

-

For agonist activity, plot the normalized luciferase activity against the log concentration of Dienogest and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

-

For antagonist activity, plot the inhibition of agonist-induced luciferase activity against the log concentration of Dienogest to determine the IC₅₀, which can then be used to calculate the EC₅₀ for antagonism.[1][2]

-

Competitive Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Dienogest for various steroid hormone receptors.

Materials:

-

Receptor Source:

-

Cytosolic or nuclear extracts from tissues known to express the receptor of interest (e.g., rat prostate cytosol for AR).[5]

-

Recombinant human receptors expressed in a suitable system.

-

-

Radioligand: A high-affinity, radiolabeled ligand for the receptor of interest (e.g., [³H]-R1881 for AR).

-

Test Compound: Dienogest in a range of concentrations.

-

Non-labeled Ligand: For determination of non-specific binding.

-

Assay Buffer.

-

Separation Medium: e.g., Hydroxylapatite slurry or glass fiber filters.

-

Scintillation Cocktail and Scintillation Counter.

Protocol:

-

Preparation of Receptor Extract:

-

Homogenize the tissue in a suitable buffer and prepare cytosolic and/or nuclear fractions by differential centrifugation.

-

Determine the protein concentration of the extract.

-

-

Assay Incubation:

-

In test tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of Dienogest.

-

Include tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of non-labeled ligand).

-

-

Incubation: Incubate the mixture at an appropriate temperature and for a sufficient time to reach equilibrium (e.g., overnight at 4°C).

-

Separation of Bound and Free Ligand:

-

Add an ice-cold slurry of hydroxylapatite to each tube to adsorb the receptor-ligand complexes.

-

Wash the slurry several times with cold buffer to remove the unbound radioligand.

-

Alternatively, use vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

-

Quantification:

-

Elute the bound radioligand from the hydroxylapatite or collect the filters.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Dienogest by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of Dienogest to determine the IC₅₀ (the concentration of Dienogest that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow for a competitive binding assay.

Caption: Simplified signaling pathway of Dienogest's interaction with Progesterone and Androgen Receptors.

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

The available data robustly demonstrate that Dienogest is a highly selective progestin. Its potent agonistic activity at the progesterone receptor is central to its therapeutic effects in conditions like endometriosis. Concurrently, its antagonistic action at the androgen receptor contributes to a favorable clinical profile by minimizing androgenic side effects. The negligible interaction with glucocorticoid, mineralocorticoid, and estrogen receptors further underscores its selectivity. This comprehensive understanding of Dienogest's receptor binding affinity is essential for the continued development and optimization of progestin-based therapies.

References

- 1. Dienogest is a selective progesterone receptor agonist in transactivation analysis with potent oral endometrial activity due to its efficient pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The pharmacology of dienogest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Early-Stage Research on Dimethoxy Dienogest Derivatives: A Technical Whitepaper

Executive Summary

This technical guide aims to provide an in-depth overview of the early-stage research and development landscape for Dimethoxy Dienogest derivatives. Dienogest, a fourth-generation progestin, is well-established in the treatment of endometriosis and as a component of oral contraceptives. Its derivatives are of significant interest for their potential to offer improved therapeutic profiles. This document collates available data on the synthesis, pharmacological activity, and mechanism of action of this compound, a notable derivative. However, it is critical to note at the outset that publicly available research specifically on the biological activity of "this compound" as a therapeutic agent is sparse. It is primarily documented as a synthetic intermediate and a process-related impurity in the manufacturing of Dienogest, referred to as Dienogest EP Impurity E. This guide, therefore, focuses on its chemical identity and synthetic context, while also providing extensive information on the parent compound, Dienogest, to offer a comparative framework and potential starting points for future research.

Introduction to Dienogest and its Derivatives

Dienogest is a synthetic progestogen with a unique pharmacological profile, combining the properties of 19-nortestosterone derivatives and progesterone derivatives.[1][2] This results in potent progestogenic and antiandrogenic effects with minimal impact on metabolic and cardiovascular systems.[1][2] The exploration of Dienogest derivatives, such as this compound, is a logical progression in drug discovery, aiming to enhance efficacy, selectivity, or pharmacokinetic properties.

This compound: Chemical Identity and Synthesis

This compound, chemically known as (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile, is identified by the CAS number 102193-41-9. It is recognized as Dienogest EP Impurity E, indicating its presence as a related substance in the European Pharmacopoeia monograph for Dienogest.

The synthesis of Dienogest often involves the use of a dimethoxy-protected precursor. Patents describing the synthesis of Dienogest detail a process starting from 3,3-dimethoxy-estra-5(10), 9(11)-diene-17-one. This intermediate undergoes a series of reactions, including the introduction of the 17α-cyanomethyl group, followed by the deprotection of the 3-keto group to yield Dienogest. This compound is therefore a key intermediate in this synthetic pathway.

Below is a generalized workflow for the synthesis of Dienogest, highlighting the role of the dimethoxy intermediate.

Figure 1: Generalized synthetic workflow for Dienogest, indicating the position of protected intermediates like this compound.

Quantitative Data

As "this compound" is primarily documented as a synthetic intermediate and impurity, there is a notable absence of publicly available quantitative data regarding its biological activity. Research has focused on the pharmacological properties of the final active pharmaceutical ingredient, Dienogest. For comparative purposes, the established in vitro activity of Dienogest is presented in the table below.

| Compound | Target | Assay Type | Activity (EC50) | Reference |

| Dienogest | Progesterone Receptor (PR) | Transactivation Assay | 3.4 - 10.5 nM | [3][4] |

| Dienogest | Androgen Receptor (AR) | Transactivation Assay (Antagonist) | 420.6 - 775.0 nM | [3][4] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of "this compound derivatives" are not available in the public domain due to the lack of research on their specific biological effects. However, based on the extensive research on Dienogest, the following experimental designs would be appropriate for the initial characterization of any novel Dienogest derivative.

Progesterone Receptor (PR) and Androgen Receptor (AR) Transactivation Assays

Objective: To determine the agonistic or antagonistic activity of the test compound on human progesterone and androgen receptors.

Methodology:

-

Cell Line: Human embryonic kidney 293 (HEK293) cells or a similar suitable cell line are transiently co-transfected with a full-length human PR or AR expression vector and a reporter plasmid containing a hormone-responsive element linked to a luciferase reporter gene. A β-galactosidase expression vector is also co-transfected to normalize for transfection efficiency.

-

Treatment: Following transfection, cells are treated with a range of concentrations of the test compound (e.g., this compound derivative) or a reference compound (Dienogest, progesterone, testosterone). For antagonist assays, cells are co-treated with a known agonist.

-

Analysis: After a suitable incubation period (e.g., 24 hours), cells are lysed, and luciferase and β-galactosidase activities are measured. The dose-response curves are then generated to calculate EC50 or IC50 values.

In Vitro Endometrial Stromal Cell Proliferation Assay

Objective: To assess the antiproliferative effect of the test compound on endometrial cells.

Methodology:

-

Cell Culture: Human endometrial stromal cells (ESCs) are isolated from endometrial tissue and cultured.

-

Treatment: ESCs are treated with various concentrations of the test compound in the presence or absence of estradiol to stimulate proliferation.

-

Analysis: Cell proliferation can be measured using various methods, such as the BrdU incorporation assay or MTT assay, at different time points (e.g., 24, 48, 72 hours).

The logical workflow for such an in vitro evaluation is depicted below.

Figure 2: Logical workflow for the in vitro pharmacological profiling of a novel Dienogest derivative.

Mechanism of Action of Dienogest (for Comparative Analysis)

The established mechanisms of action of Dienogest provide a valuable reference for hypothesizing the potential activities of its derivatives. Dienogest exerts its therapeutic effects in endometriosis through a combination of central and peripheral actions.

-

Central Action: Dienogest moderately inhibits gonadotropin secretion, leading to a reduction in ovarian estrogen production. This hypoestrogenic environment suppresses the growth of endometriotic lesions.

-

Peripheral Action: Dienogest acts directly on endometriotic implants, exhibiting potent progestogenic, antiproliferative, anti-inflammatory, and antiangiogenic effects.

The signaling pathway for Dienogest's action on endometrial cells is multifaceted, involving the progesterone receptor to modulate gene expression related to cell proliferation, inflammation, and angiogenesis.

Figure 3: Simplified signaling pathway for the peripheral action of Dienogest on endometrial cells.

Future Research Directions

The identification of this compound as a stable intermediate in Dienogest synthesis presents an opportunity for further investigation. Future research should focus on:

-

Biological Screening: The synthesis and isolation of pure this compound for comprehensive biological screening, including the experimental protocols outlined in this guide.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of related dimethoxy and other alkoxy derivatives of Dienogest to establish SAR for progesterone and androgen receptor activity.

-

Pharmacokinetic Profiling: If biological activity is identified, the pharmacokinetic properties of promising derivatives should be evaluated to determine their potential as drug candidates.

Conclusion

While early-stage research specifically targeting this compound derivatives as therapeutic agents is currently not available in the public domain, its role as a key synthetic intermediate for Dienogest is well-documented. This technical guide has provided the known chemical and synthetic information for this compound and has leveraged the extensive data on the parent compound, Dienogest, to propose a framework for the future evaluation of this and other derivatives. The provided experimental outlines and pathway diagrams serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel progestins in this chemical class. Further investigation is warranted to determine if this compound or related derivatives possess a pharmacological profile that could offer advantages over existing therapies.

References

- 1. veeprho.com [veeprho.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Dienogest is a selective progesterone receptor agonist in transactivation analysis with potent oral endometrial activity due to its efficient pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Metabolic Pathway of Dimethoxy Dienogest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the metabolic pathway of Dimethoxy Dienogest, an impurity of the synthetic progestin Dienogest, are not extensively available in peer-reviewed literature. This guide, therefore, presents a predictive metabolic pathway for this compound based on the well-documented metabolism of the parent compound, Dienogest, and established principles of xenobiotic biotransformation. The experimental data and protocols provided are derived from studies on Dienogest and serve as a foundational framework for potential future investigations into this compound.

Introduction

This compound is recognized as an impurity associated with the manufacturing of Dienogest, a fourth-generation progestin widely used in oral contraceptives and for the treatment of endometriosis.[1][2] Understanding the metabolic fate of impurities is a critical aspect of drug development and safety assessment. This technical guide provides a comprehensive overview of the known metabolic pathway of Dienogest and proposes a predictive metabolic pathway for this compound, offering valuable insights for researchers and drug development professionals.

Predicted Metabolic Pathway of this compound

The chemical structure of this compound differs from Dienogest by the presence of a dimethoxy group at the C3 position, in place of a keto group. This structural feature is the primary site for initial metabolic transformation.

The proposed metabolic pathway of this compound is likely to proceed through the following key steps:

-

O-Demethylation: The primary metabolic route is predicted to be the sequential O-demethylation of the two methoxy groups at the C3 position. This reaction is commonly catalyzed by cytochrome P450 enzymes, particularly the CYP3A4 isoenzyme, which is known to be the main enzyme responsible for the metabolism of Dienogest.[3] This two-step process would first yield a hydroxy-methoxy intermediate, followed by the formation of a dihydroxy intermediate, which can then tautomerize to the parent drug, Dienogest (3-keto-dienogest).

-

Hydroxylation: Following the conversion to Dienogest, the metabolic pathway is expected to mirror that of Dienogest. This involves hydroxylation at various positions on the steroid nucleus.

-

Dehydrogenation: Subsequent dehydrogenation reactions can occur, leading to the formation of various metabolites.

-

Conjugation: The resulting metabolites are likely to undergo phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion.

Mandatory Visualization: Predicted Metabolic Pathway of this compound

Caption: Predicted metabolic pathway of this compound.

Known Metabolism of Dienogest

Dienogest undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3] The main metabolic pathways for Dienogest include:

-

Hydroxylation: The most common metabolic transformation is hydroxylation at various positions, leading to several hydroxylated metabolites.

-

Dehydrogenation: Dehydrogenation of the hydroxyl groups can also occur.

-

Aromatization: Aromatization of the A-ring has been reported as a minor metabolic pathway.

-

Reduction: Reduction of the keto group is another metabolic route.

The metabolites of Dienogest are generally considered to be pharmacologically inactive and are rapidly eliminated from the plasma.[3]

Mandatory Visualization: Experimental Workflow for Metabolite Identification

Caption: General experimental workflow for metabolite identification.

Data Presentation: Pharmacokinetic Parameters of Dienogest

Due to the lack of specific data for this compound, the following table summarizes the pharmacokinetic parameters of the parent compound, Dienogest, for reference.

| Parameter | Value | Reference |

| Bioavailability | >90% | [4] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [3] |

| Plasma Half-life (t1/2) | ~9-10 hours | [4] |

| Volume of Distribution (Vd) | 40 L | [3] |

| Protein Binding | ~90% (to albumin) | [3] |

| Primary Metabolizing Enzyme | CYP3A4 | [3] |

Experimental Protocols

Detailed experimental protocols for investigating the metabolism of a compound like this compound would typically involve both in vitro and in vivo studies. The following are generalized protocols based on studies of Dienogest and other xenobiotics.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the primary metabolites of this compound and the CYP450 isoforms involved in its metabolism.

Methodology:

-

Incubation: this compound (at various concentrations) is incubated with pooled human liver microsomes in the presence of an NADPH-generating system (to support CYP450 activity) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

-

Enzyme Inhibition: To identify the specific CYP450 isoforms involved, incubations are performed in the presence of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

-

Sample Preparation: The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged to precipitate proteins.

-

Analysis: The supernatant is analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.

In Vivo Metabolism Study in Humans

Objective: To characterize the pharmacokinetic profile and identify the major metabolites of this compound in humans.

Methodology:

-

Study Population: A cohort of healthy human volunteers is recruited.

-

Drug Administration: A single oral dose of this compound is administered.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to determine the plasma concentration-time profile. Urine and feces may also be collected to identify excretory pathways.

-

Sample Processing: Plasma is separated from blood samples. Urine is pooled over collection intervals.

-

Metabolite Profiling: Plasma and urine samples are processed (e.g., by solid-phase extraction) to extract this compound and its metabolites.

-

Analysis: The extracts are analyzed using LC-MS/MS to identify and quantify the parent drug and its metabolites. Pharmacokinetic parameters are then calculated from the plasma concentration-time data.

Conclusion

While direct experimental data on the metabolic pathway of this compound is currently lacking, this technical guide provides a scientifically grounded, predictive pathway based on the known metabolism of its parent compound, Dienogest, and fundamental principles of drug metabolism. The proposed primary metabolic steps involve O-demethylation at the C3 position, followed by hydroxylation and conjugation reactions analogous to those of Dienogest. The provided experimental protocols offer a roadmap for future research to elucidate the precise metabolic fate of this compound, which is crucial for a complete understanding of its pharmacological and toxicological profile. Further in vitro and in vivo studies are necessary to confirm this predicted pathway and to quantify the formation and clearance of its metabolites.

References

- 1. This compound | 102193-41-9 [chemicalbook.com]

- 2. theclinivex.com [theclinivex.com]

- 3. This compound | CAS 102193-41-9 | LGC Standards [lgcstandards.com]

- 4. Environmental photochemistry of dienogest: phototransformation to estrogenic products and increased environmental persistence via reversible photohydration - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one, a key intermediate in the preparation of various steroidal compounds, including the progestin Dienogest.[1][2] The synthesis involves a two-step process commencing from the commercially available estrone methyl ether. The first step is the formation of the precursor, estra-5(10),9(11)-diene-3,17-dione, followed by the selective protection of the C3 ketone as a dimethyl acetal.

Experimental Protocols

Step 1: Synthesis of estra-5(10),9(11)-diene-3,17-dione

This procedure is adapted from synthetic routes leading to related steroid intermediates.[3][4][5] The synthesis begins with the Birch reduction of estrone methyl ether to afford 3-methoxy-estra-2,5(10)-dien-17-one, which is then hydrolyzed to the corresponding α,β-unsaturated ketone, estra-4,9-diene-3,17-dione. Isomerization of the double bond to the 5(10),9(11) position is then achieved.

Materials:

-

Estrone methyl ether

-

Lithium metal

-

Liquid ammonia

-

Anhydrous tetrahydrofuran (THF)

-

tert-Butanol

-

Hydrochloric acid (2M)

-

Sodium bicarbonate

-

Sodium chloride (brine)

-

Magnesium sulfate (anhydrous)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a nitrogen inlet.

-

Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

-

Carefully add liquid ammonia to the flask.

-

Add small pieces of lithium metal to the stirred solution until a persistent blue color is obtained.

-

A solution of estrone methyl ether and tert-butanol in anhydrous THF is added dropwise to the reaction mixture.

-

After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of water, followed by allowing the ammonia to evaporate.

-

Add 2M hydrochloric acid and stir the mixture at room temperature for 1 hour to effect hydrolysis and isomerization.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield estra-5(10),9(11)-diene-3,17-dione.

Step 2: Synthesis of 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one

This step involves the selective protection of the C3 ketone of estra-5(10),9(11)-diene-3,17-dione as a dimethyl acetal. This is achieved through an acid-catalyzed reaction with methanol and a dehydrating agent.[6]

Materials:

-

Estra-5(10),9(11)-diene-3,17-dione

-

Anhydrous methanol

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (catalytic amount)

-

Triethylamine

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve estra-5(10),9(11)-diene-3,17-dione in a mixture of anhydrous methanol and trimethyl orthoformate in a round-bottom flask under a nitrogen atmosphere.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a few drops of triethylamine.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to afford 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one as a white solid.

Data Presentation

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Estrone methyl ether | estra-5(10),9(11)-diene-3,17-dione | Li/NH₃, THF, t-BuOH; then HCl | 60-70 |

| 2 | estra-5(10),9(11)-diene-3,17-dione | 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one | Methanol, Trimethyl orthoformate, p-TsOH | 85-95 |

Visualizations

Caption: Synthetic workflow for 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one.

Caption: Simplified mechanism of the C3-ketone protection.

References

- 1. patents.justia.com [patents.justia.com]

- 2. Dienogestrel synthesis - chemicalbook [chemicalbook.com]

- 3. CN101863947A - A kind of synthetic method of dienogest - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google Patents [patents.google.com]

- 6. Dimethyl Acetals [organic-chemistry.org]

Application Note: Analytical Methods for the Detection of Dimethoxy Dienogest

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for the identification and quantification of Dimethoxy Dienogest, a known process impurity and potential degradant of the active pharmaceutical ingredient (API) Dienogest. The methods described are essential for quality control, stability studies, and regulatory compliance in the development and manufacturing of Dienogest-containing pharmaceuticals.

Introduction

Dienogest is a fourth-generation synthetic progestin widely used in oral contraceptives and for the treatment of endometriosis.[1] Like any pharmaceutical compound, its purity is critical to its safety and efficacy. This compound, chemically known as [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile, is a recognized impurity of Dienogest.[2][3] Its presence in the final drug substance must be monitored and controlled within specified limits.

This application note details two primary analytical techniques for the detection and quantification of this compound:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used method for routine quality control and stability testing, capable of separating Dienogest from its related substances.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, ideal for detecting trace levels of impurities and for structural confirmation, particularly in complex matrices like biological fluids.

These methods are crucial for impurity profiling, forced degradation studies, and ensuring the quality of Dienogest API and formulated products.[4]

High-Performance Liquid Chromatography (HPLC-UV) Method

This stability-indicating Reverse-Phase HPLC (RP-HPLC) method is designed to separate Dienogest from this compound and other potential degradation products. The method's suitability should be verified through validation according to ICH guidelines.[5]

Experimental Protocol

a) Chromatographic Conditions:

| Parameter | Specification |

| Column | Kinetex 3.5 µm XB-C18, 150 x 4.6 mm (or equivalent C18/C8 column)[1][2] |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) / %B: 0/17, 20/20, 45/48, 85/48, 86/17, 100/17 |

| Flow Rate | 1.0 - 1.2 mL/min[1] |

| Column Temperature | 55°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Diluent | Water:Acetonitrile (30:70 v/v) |

b) Standard and Sample Preparation:

-

This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

Dienogest Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of Dienogest reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

Working Standard Solution (for Resolution): Prepare a solution containing 100 µg/mL of Dienogest and 0.15 µg/mL of this compound in diluent to verify the separation.

-

Sample Preparation (Drug Substance): Accurately weigh 100 mg of the Dienogest sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with diluent to achieve a final concentration of 1 mg/mL.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for a stability-indicating HPLC method for Dienogest and its impurities. These values should be established during method validation.

| Parameter | Typical Specification |

| Linearity Range (Dienogest) | 10 - 150 µg/mL |

| Linearity Range (Impurity) | LOQ - 1.5 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| LOD (Impurity) | ~0.05 µg/mL |

| LOQ (Impurity) | ~0.15 µg/mL |

| Precision (%RSD) | < 2.0% for repeatability and intermediate precision |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Specificity | No interference from blank, placebo, or other impurities at the retention time of this compound. Peak purity index should be > 0.999.[5] |

Visualization: HPLC Experimental Workflow

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This LC-MS/MS method offers higher sensitivity and specificity for the determination of this compound, making it particularly suitable for analysis in biological matrices or for trace-level quantification.

Experimental Protocol

a) Liquid Chromatography Conditions:

| Parameter | Specification |

| Column | Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm (or equivalent)[6] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water[6] |

| Mobile Phase B | Acetonitrile[6] |

| Elution | Isocratic: 30:70 (A:B)[6] |

| Flow Rate | 0.60 mL/min[6] |

| Column Temperature | Ambient |

| Injection Volume | 5 µL |

b) Mass Spectrometry Conditions:

| Parameter | Specification |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Dienogest) | m/z 312.3[6] |

| Product Ion (Dienogest) | m/z 135.3[6] |

| Precursor Ion (this compound) | m/z 358.2 (Calculated for [M+H]⁺) |

| Product Ion (this compound) | To be determined by infusion and fragmentation analysis |

| Internal Standard (IS) | Levonorgestrel-d6 (or other suitable stable isotope-labeled standard)[6] |

c) Sample Preparation (from Human Plasma):

-

Spiking: To 500 µL of human plasma in a centrifuge tube, add the internal standard solution.

-

Extraction: Perform a liquid-liquid extraction by adding 3 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortex & Centrifuge: Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.

Data Presentation: LC-MS/MS Method Validation Parameters

The following table summarizes typical validation parameters for a bioanalytical LC-MS/MS method.

| Parameter | Typical Specification |

| Linearity Range | 1 - 200 ng/mL[6] |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[6] |

| Intra- & Inter-day Precision (%CV) | < 15% (< 20% at LLOQ)[6] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[6] |

| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement. |

| Recovery | Consistent, precise, and reproducible. |

Visualization: LC-MS/MS Experimental Workflow

Caption: Workflow for LC-MS/MS bioanalysis of this compound.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the detection and quantification of this compound. The HPLC-UV method is well-suited for routine quality control of drug substances and products, while the LC-MS/MS method offers the high sensitivity required for bioanalytical studies and trace impurity analysis. Proper validation of these methods is essential to ensure compliance with regulatory standards and to guarantee the quality and safety of Dienogest-based therapies.

References

- 1. impactfactor.org [impactfactor.org]

- 2. Dienogest Related Substances by LC | Phenomenex [phenomenex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the HPLC-MS/MS Analysis of Dimethoxy Dienogest

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Dimethoxy Dienogest, a related substance of the synthetic progestin Dienogest, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

Dienogest is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.[1] this compound is a known impurity and metabolite of Dienogest. Accurate and sensitive quantification of this compound is crucial for pharmaceutical quality control, impurity profiling, and pharmacokinetic studies. This application note outlines a robust HPLC-MS/MS method for the determination of this compound in various matrices.

Signaling Pathway of Dienogest in Endometriosis

Dienogest exerts its therapeutic effects in endometriosis through a multi-faceted mechanism of action. It is a selective agonist of the progesterone receptor (PR).[2] This interaction leads to the suppression of ovarian function and a reduction in the production of estradiol, a key hormone in the growth of endometrial tissue.[1][3] Furthermore, Dienogest directly inhibits the proliferation of endometrial cells by down-regulating the expression of genes like cyclin D1.[4] It also exhibits anti-inflammatory and antiangiogenic properties within the endometriotic lesions.[5]

Caption: Mechanism of action of Dienogest in endometriosis.

Experimental Protocols